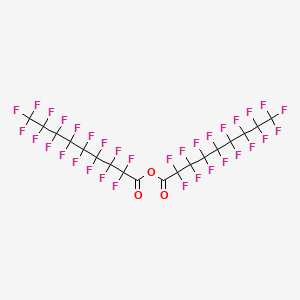
Perfluorononanoic anhydride
描述
Perfluorononanoic anhydride is a synthetic compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their strong carbon-fluorine bonds, which confer remarkable stability and resistance to degradation. This compound is primarily used in industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Perfluorononanoic anhydride can be synthesized through the reaction of perfluorononanoic acid with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the anhydride. The process involves heating the mixture to facilitate the formation of the anhydride.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of a linear fluorotelomer olefin mixture containing F(CF2)8CH=CH2. This method is preferred due to its efficiency and scalability. The resulting product is then purified to obtain the desired anhydride.
化学反应分析
Types of Reactions
Perfluorononanoic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form perfluorononanoic acid.
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Reduction: Can be reduced to form perfluorononanoic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous conditions at room temperature.
Nucleophilic Substitution: Requires nucleophiles like amines or alcohols, often in the presence of a base to neutralize the acid by-product.
Reduction: Involves reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products Formed
Hydrolysis: Produces perfluorononanoic acid.
Nucleophilic Substitution: Forms amides and esters.
Reduction: Yields reduced perfluorononanoic acid derivatives.
科学研究应用
Perfluorononanoic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce perfluorinated groups into molecules.
Biology: Studied for its interactions with biological membranes due to its lipophobic nature.
Medicine: Investigated for potential use in drug delivery systems owing to its stability and resistance to metabolic degradation.
Industry: Employed in the production of fluoropolymers and as a surfactant in various industrial processes.
作用机制
The mechanism of action of perfluorononanoic anhydride involves its interaction with biological membranes and proteins. The compound’s strong carbon-fluorine bonds and lipophobic nature allow it to integrate into lipid bilayers, potentially disrupting cell membrane integrity. Additionally, it can interact with proteins, affecting their structure and function.
相似化合物的比较
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonic acid (PFOS)
- Perfluorohexane sulfonic acid (PFHxS)
Uniqueness
Perfluorononanoic anhydride is unique due to its anhydride functional group, which imparts distinct reactivity compared to other perfluorinated compounds. This makes it particularly useful in synthetic chemistry for introducing perfluorinated groups into molecules.
属性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18F34O3/c19-3(20,5(23,24)7(27,28)9(31,32)11(35,36)13(39,40)15(43,44)17(47,48)49)1(53)55-2(54)4(21,22)6(25,26)8(29,30)10(33,34)12(37,38)14(41,42)16(45,46)18(50,51)52 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIXEKBUKKRQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18F34O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
910.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


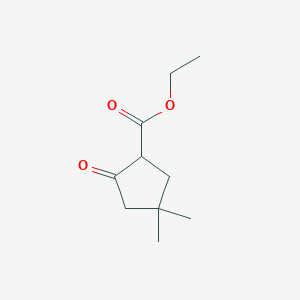
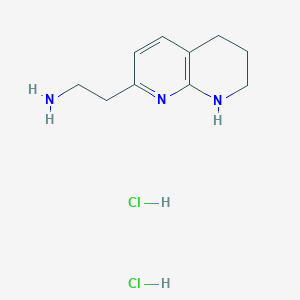
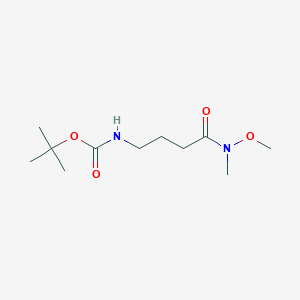
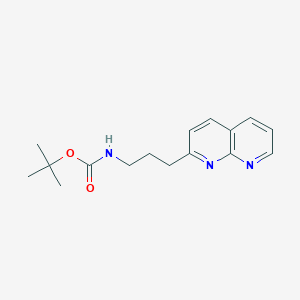
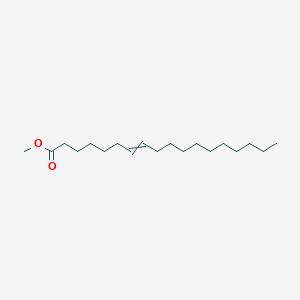
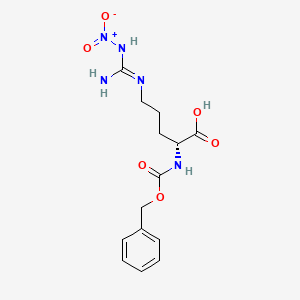
![[2-Methoxy-5-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B3117867.png)
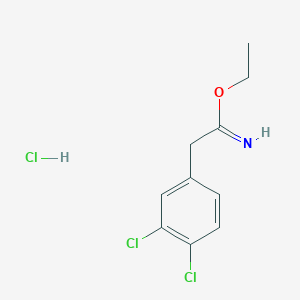
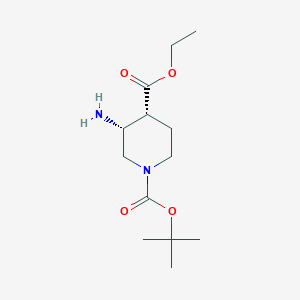
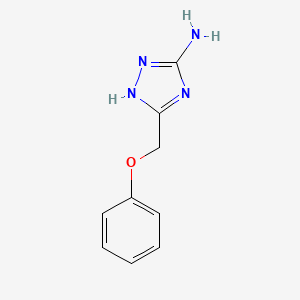
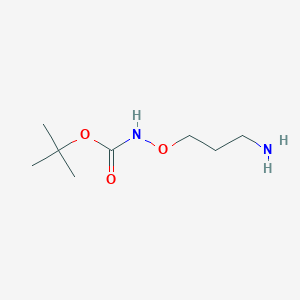
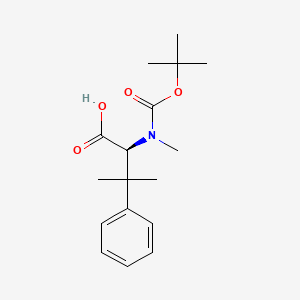
![6-[(4-Methoxybenzoyl)amino]hexanoic acid](/img/structure/B3117894.png)
![[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL](/img/structure/B3117902.png)
